2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
Overview
Description
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol is a chemical compound with the molecular formula C10H12N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . .
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The compound likely interacts with its target to inhibit the growth or function of the organism, resulting in its anti-tubercular effects .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis , suggesting that the compound’s action results in the inhibition of this organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in an ethanol medium and stirred at 50°C for about an hour .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the reactions . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Arylbenzothiazole: Used in the synthesis of various biologically active compounds.
Benzimidazole derivatives: Exhibits anticancer and antimicrobial activities.
Uniqueness
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol stands out due to its unique combination of a benzothiazole ring with an ethanolamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-12(6-7-13)10-11-8-4-2-3-5-9(8)14-10/h2-5,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHZPQQTPWJBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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